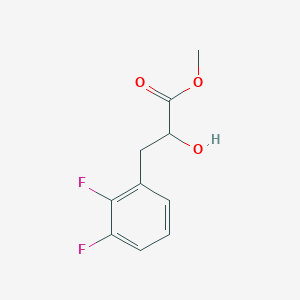
Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-difluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,3-difluorophenyl)-2-oxopropanoate.
Reduction: 3-(2,3-difluorophenyl)-2-hydroxypropanol.
Substitution: 3-(2,3-diaminophenyl)-2-hydroxypropanoate (when using amines as nucleophiles).
Scientific Research Applications
Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, while the hydroxypropanoate moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate
- Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate
- Methyl 3-(2,3-difluorophenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxy group also adds to its versatility in undergoing various chemical transformations.
Biological Activity
Methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C11H10F2O3
- Molecular Weight : Approximately 216.18 g/mol
- Functional Groups : Hydroxy group, difluorophenyl substitution
The presence of fluorine atoms in the aromatic ring enhances the lipophilicity of the compound, which may improve its interaction with biological targets compared to similar compounds lacking such substitutions.
Biological Activity
Research on the biological activity of this compound is still emerging. However, compounds with similar structures often exhibit significant biological properties. The potential activities include:
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Lipophilicity : Increased lipophilicity due to fluorination may facilitate membrane permeability and bioavailability.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(3-fluoro-2-hydroxyphenyl)-2-hydroxypropanoate | C11H10F1O3 | Contains a fluoro-substituted phenyl group; potential for similar biological activity. |
| Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate | C11H10F2O3 | Similar fluorination pattern; distinct reactivity due to different substitution. |
| Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | C10H9F2O3 | Different backbone structure; highlights variations in ester functionality. |
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 3-(2,3-difluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
InChI Key |
JLHLAENLQITZEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















